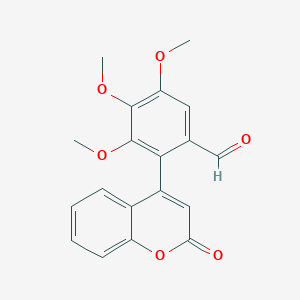![molecular formula C8H19O4P B14210082 Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate CAS No. 820260-97-7](/img/structure/B14210082.png)
Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate is a chemical compound with a unique structure that includes both phosphonate and ether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate typically involves the reaction of ethylphosphonic dichloride with isopropyl alcohol and methyl 2-hydroxyethyl ether. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modify the activity of these enzymes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(prop-2-en-1-yl)oxy]ethyl ethylphosphonate
- Ethyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate
- Methyl 2-[(propan-2-yl)oxy]ethyl methylphosphonate
Uniqueness
Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
820260-97-7 |
|---|---|
Molekularformel |
C8H19O4P |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
2-[2-[ethyl(methoxy)phosphoryl]oxyethoxy]propane |
InChI |
InChI=1S/C8H19O4P/c1-5-13(9,10-4)12-7-6-11-8(2)3/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
YZHXMSVVDNYXKD-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(OC)OCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Amino-3-oxopropyl)amino]ethane-1-sulfonic acid](/img/structure/B14210018.png)



![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)



![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
